3,4-Dihydroxybutanoic acid can be derived from natural sources such as certain carbohydrates. It is often synthesized from pentose or hexose sugars through various chemical reactions. The compound is classified under organic acids and is recognized for its chirality, existing in enantiomeric forms, primarily the (S)-enantiomer, which has been studied extensively for its biological activities.
The synthesis of 3,4-dihydroxybutanoic acid can be achieved through several methods:
These methods highlight the versatility and efficiency of both enzymatic and chemical pathways for synthesizing this compound.
The molecular formula of 3,4-dihydroxybutanoic acid is , indicating it contains four carbon atoms, eight hydrogen atoms, and four oxygen atoms. The structure features two hydroxyl groups (-OH) attached to the second and third carbon atoms of the butanoic acid backbone.
3,4-Dihydroxybutanoic acid participates in various chemical reactions:
These reactions underline its utility as a precursor in synthetic organic chemistry.
The mechanism by which 3,4-dihydroxybutanoic acid exerts its biological effects involves several pathways:
These properties contribute to its functionality in various applications.
3,4-Dihydroxybutanoic acid finds applications across several fields:
3,4-Dihydroxybutanoic acid (C₄H₈O₄) is a four-carbon hydroxycarboxylic acid featuring two hydroxyl groups positioned at the C3 and C4 atoms. This water-soluble chiral molecule exists as two enantiomers—(S)-3,4-dihydroxybutanoic acid and (R)-3,4-dihydroxybutanoic acid—each exhibiting distinct biochemical behaviors. The compound serves as a metabolic intermediate in humans and microorganisms and has garnered significant research interest due to its roles in disease biomarkers and potential biotechnological applications. Its structural relationship to γ-butyrolactones further enhances its relevance in pharmaceutical synthesis [1] [5] [7].
Molecular Architecture:3,4-Dihydroxybutanoic acid (systematic name: 3,4-dihydroxybutanoic acid; synonyms: 3,4-DHBA, 2-deoxytetronic acid) possesses the linear formula HOCH₂-CH(OH)-CH₂-COOH. Its molecular weight is 120.10 g/mol, and it displays a pKa of 4.27 ± 0.10, indicative of moderate acidity [4] [9]. The molecule contains three functional groups: a carboxylic acid, a primary alcohol (C4), and a secondary alcohol (C3), enabling diverse reactivity including lactonization, esterification, and metal chelation.
Stereochemistry:The chiral center at C3 generates two enantiomers:
Table 1: Stereochemical Properties of 3,4-Dihydroxybutanoic Acid Enantiomers
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
CAS Registry Number | 51267-44-8 | 1518-61-2 |
Optical Rotation | [α]/D -25° ± 5° | Not reported |
Density (g/cm³) | 1.420 ± 0.06 (predicted) | Not available |
Physicochemical Behavior:The compound is a solid at room temperature with a predicted boiling point of 408.9°C ± 35.0°C and demonstrates high water solubility (832 g/L) [7]. Its polar surface area (77.76 Ų) and hydrogen-bonding capacity (3 donors, 4 acceptors) govern its chromatographic retention and membrane permeability. Under acidic conditions or elevated temperatures, it undergoes intramolecular esterification to form 3-hydroxy-γ-butyrolactone, a cyclic ester of pharmaceutical relevance [5] [10].
Analytical Signatures:Gas chromatography–mass spectrometry (GC–MS) analysis reveals characteristic fragmentation patterns, with primary ions at m/z 73, 147, and 191 (derivatized form) [7]. Nuclear magnetic resonance (NMR) spectroscopy shows distinct proton resonances: C3-H at δ 3.60–3.70 ppm (multiplet) and C4-H₂ at δ 3.45–3.55 ppm (doublet of doublets) [1].
Human Metabolism:3,4-Dihydroxybutanoic acid functions as a minor metabolic intermediate in humans, with the (S)-enantiomer identified as a normal urinary metabolite. Healthy adults excrete 0.37 ± 0.15 mmoles per 24 hours, but concentrations increase dramatically in succinic semialdehyde dehydrogenase (SSADH) deficiency, an inborn error of GABA metabolism [4] [7]. Its renal clearance approximates creatinine clearance, suggesting passive glomerular filtration without significant tubular reabsorption or secretion.
Biosynthetic Pathways:Microorganisms synthesize 3,4-dihydroxybutanoic acid through engineered metabolic routes. Escherichia coli expressing heterologous enzymes (Pct, BktB, PhaB, TesB) converts glycolate to glycolyl-CoA, which condenses with acetyl-CoA to form 3,4-dihydroxybutyryl-CoA, subsequently hydrolyzed to 3,4-DHBA [5]. This pathway also produces 3-hydroxy-γ-butyrolactone (3HBL), a pharmaceutically valuable lactone:
Enzymatic Sequence:Glycolate →Pct Glycolyl-CoA →BktB (Condensation with acetyl-CoA) → 3,4-Dihydroxybutyryl-CoA →PhaB Reduction →TesB Hydrolysis → 3,4-DHBA
Table 2: Metabolic Context of 3,4-Dihydroxybutanoic Acid
Biological System | Role/Pathway | Precursor/Cofactors |
---|---|---|
Human Liver | GABA metabolism intermediate | Succinic semialdehyde |
Engineered E. coli | Artificial biosynthesis pathway | Glycolate + Acetyl-CoA |
Plant Tissues | Potential stress metabolite | Not characterized |
Ecological Distribution:Trace levels of 3,4-DHBA occur in animal-derived foods (e.g., duck, chicken, pork), though quantitative data remain limited [7]. Its presence in microbial communities suggests possible roles in cross-species metabolism or environmental adaptation, though these functions require further validation.
Initial Characterization (20th Century):Early reports of 3,4-dihydroxybutanoic acid emerged from urinary metabolite studies in the 1970s–1980s. Researchers investigating GABA shunt disorders identified an unknown polar acid accumulating in patients with SSADH deficiency. Through gas chromatography–mass spectrometry, this compound was characterized as (S)-3,4-dihydroxybutanoic acid, establishing its status as a biochemical marker for neurometabolic diseases [4] [7].
Oncometabolite Discovery (2020):A pivotal 2020 study in Cancers revealed 2,3-dihydroxybutanoic acid (a structural isomer) as a novel oncometabolite in acute myeloid leukemia (AML) with isocitrate dehydrogenase (IDH) mutations. While investigating plasma metabolomics in AML patients, researchers observed that both (2R)-hydroxyglutarate (2R-HG) and 2,3-DHBA were significantly elevated in IDH-mutated cases (p < 0.0001). Receiver operating characteristic analysis demonstrated 2,3-DHBA’s superior diagnostic performance (AUC: 0.861; 87.3% sensitivity) over 2R-HG. Though not identical to 3,4-DHBA, this discovery highlighted the biological significance of dihydroxybutanoic acid isomers in cancer metabolism [2].
Biotechnological Milestones (2013):The absence of natural pathways for 3,4-DHBA biosynthesis motivated pioneering metabolic engineering work published in Nature Communications (2013). Researchers designed a "platform pathway" employing four enzymes:
This system achieved 3,4-DHBA titers >2 g/L from glycolate, concurrently producing 3-hydroxy-γ-butyrolactone—a precursor to statins and antibiotics. Unexpectedly, the pathway also generated 2,3-dihydroxybutyrate isomers, revealing enzymatic promiscuity in hydroxyacid biosynthesis [5].
Contemporary Research Trajectories:Current investigations focus on:
These historical and ongoing studies underscore 3,4-dihydroxybutanoic acid’s evolution from a metabolic curiosity to a compound of diagnostic and biotechnological significance.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: